2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine is a chemical compound characterized by its unique structure, which includes a benzimidazole moiety linked to a sulfanyl group and an ethyl-substituted amine. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications. It is classified under the category of benzimidazole derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties.
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic compounds that have shown significant promise in drug development due to their ability to interact with various biological targets.
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine can be achieved through several synthetic routes. One common method involves the reaction of 1H-benzimidazole with appropriate sulfanyl and amine reagents. This method typically employs the following steps:
Technical details regarding specific reaction conditions, yields, and purification techniques can vary based on the chosen synthetic route.
The molecular structure of 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine can be represented as follows:
The compound's molecular weight is approximately 251.37 g/mol. Its structural representation can be visualized using molecular modeling software, which allows for an understanding of its three-dimensional conformation and potential interactions with biological targets.
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine is primarily linked to its interaction with biological macromolecules. Benzimidazole derivatives are known to inhibit certain enzymes and disrupt cellular processes:
Data from computational studies support these mechanisms, providing insights into binding affinities and interaction energies with target proteins.
Relevant data regarding melting points, boiling points, and spectral data (such as NMR and IR) would provide additional insights into its physical and chemical characteristics.
The primary applications of 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine include:
The benzimidazole core serves as a molecular scaffold of exceptional versatility in rational drug design. Its bicyclic aromatic system provides a stable planar foundation amenable to diverse functionalization patterns, facilitating tailored interactions with biological targets [6]. The electron-rich environment of the fused ring system enables π-π stacking interactions with aromatic residues in enzyme binding pockets, while the tautomerizable imidazole nitrogen (N-H form vs. deprotonated form) allows pH-dependent modulation of hydrogen-bonding characteristics [9]. This tautomerism significantly influences binding affinity across physiological pH gradients, particularly for targets like proton pumps and kinases [7]. The C2 position stands out as the most strategically valuable modification site due to its synthetic accessibility and significant influence on electronic distribution across the entire ring system [8]. Introduction of substituents at this position directly modulates the electron density at N1 and N3, thereby altering hydrogen-bond donor/acceptor capacity and dipole moment – parameters critically important for target engagement and membrane permeability [6]. Additionally, the inherent metabolic stability of the benzimidazole scaffold compared to simpler imidazoles contributes to improved pharmacokinetic profiles of derived compounds, a key consideration in lead optimization programs [7].
The molecular architecture of 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine incorporates two critical functional elements beyond the core scaffold: the sulfanyl linker (-S-) and the terminal N,N-diethylethanamine moiety. The thioether linkage (-CH₂-S-) introduced at the C2 position creates a flexible spacer that enhances conformational adaptability during target binding while providing a metabolically stable linkage compared to oxygen or methylene analogs [10]. The sulfur atom contributes significantly to electron delocalization through its lone pair electrons, which can participate in coordinate covalent bonding with metal ions in metalloenzyme active sites, particularly relevant for kinase inhibitors and antiparasitic agents [4]. Simultaneously, the N,N-diethylaminoethyl terminus introduces a basic tertiary amine functionality with calculated pKa ~9-10, ensuring protonation under physiological conditions to form water-soluble ammonium salts critical for bioavailability [3]. This charged species facilitates cationic interactions with anionic membrane phospholipids and biological polyanions like heparin sulfate, influencing cellular uptake and tissue distribution patterns [5]. The diethyl substitution pattern specifically optimizes lipophilic balance – the ethyl groups provide sufficient hydrophobicity to traverse membranes while avoiding excessive accumulation seen with longer alkyl chains [5]. This strategic combination enables the hybrid molecule to maintain optimal log P values (predicted ~2.5-3.5) for CNS penetration when required, while the protonatable amine ensures solubility in aqueous compartments and formulation vehicles [3].
The development of 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine emerged from systematic structure-activity relationship (SAR) studies on benzimidazole-based pharmacophores conducted throughout the late 20th century. Initial synthetic efforts focused on simple 2-alkylthio-benzimidazoles as potential anthelmintic agents during the 1970s, inspired by the clinical success of thiabendazole [6]. The pivotal innovation arrived with the strategic incorporation of flexible aminoalkyl side chains, recognizing that such modifications could enhance receptor affinity through additional binding interactions while improving water solubility [8]. Patent analyses reveal that the specific combination of the ethylamine spacer with diethyl terminal groups was optimized through iterative medicinal chemistry campaigns targeting neurological receptors, particularly serotonin and histamine subtypes, where the tertiary amine demonstrated optimal fit within allosteric binding pockets [5]. Synthetic methodology evolved substantially from early approaches requiring harsh conditions (e.g., refluxing thiols with α-haloalkylamines in xylene) to modern catalytic methods employing phase-transfer conditions or microwave assistance, dramatically improving yields from ~40% to >85% [8] [10]. The compound represents a strategic hybrid pharmacophore, deliberately designed to merge the target affinity of the benzimidazole core with the membrane-modulating properties of aminoalkyl side chains – an approach validated by related clinical candidates like mibefradil (featuring a benzimidazolylalkylamine moiety) [7]. Recent exploration has expanded into metal complexation, particularly with copper(II), mirroring developments with analogous benzimidazole-thioether hybrids showing enhanced anticancer activity upon coordination [4].
Table 1: Physicochemical Properties of 2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₃H₁₉N₃S | Determines elemental composition and mass (249.38 g/mol) |
Core Structure | Benzimidazole with C2-thioether linkage | Provides aromatic stacking and H-bonding capability |
Ionization State | Basic tertiary amine (pKa ~9.5) | Protonation enhances water solubility |
Log P (Predicted) | 2.8-3.2 | Optimal for membrane permeability and distribution |
Hydrogen Bond Donors | 1 (benzimidazole N-H) | Critical for target interaction |
Hydrogen Bond Acceptors | 4 (N3, S, tertiary amine) | Facilitates binding to enzyme pockets |
Rotatable Bonds | 5 | Impacts conformational flexibility |
Table 2: Comparative Synthetic Routes to Benzimidazole Thioethers
Method | Reaction Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
Nucleophilic Displacement | 2-Mercaptobenzimidazole + ClCH₂CH₂NEt₂, K₂CO₃, DMSO, 80°C, 3h | 82-88% [10] | High yield, minimal byproducts |
Copper-Catalyzed Coupling | 2-Chlorobenzimidazole + HSCH₂CH₂NEt₂, CuI, phenanthroline, K₂CO₃, DMF, 140°C | 75-80% [8] | Requires catalyst, higher temperature |
One-Pot Condensation | o-Phenylenediamine + S= C(NH₂)-NH-CH₂-CH₂-NEt₂, acidic conditions | 65-70% [8] | Fewer steps but moderate yield |
Microwave-Assisted Synthesis | Mercaptobenzimidazole + bromoalkylamine, DMF, 120°C, 20 min | 90-92% [10] | Rapid, high yield, scalability issues |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8